molecular formula C25H24N4O3 B2557346 (3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone CAS No. 955964-62-2

(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone

Cat. No.: B2557346
CAS No.: 955964-62-2
M. Wt: 428.492
InChI Key: ZOHIFPWMHCBVFE-UHFFFAOYSA-N
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Description

The compound “(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone” features a pyrazole core substituted with a 3-methoxyphenyl group at position 1 and a 4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl group at position 2. Its structural complexity arises from the ethoxy linker bridging the pyridinylamino moiety to the phenyl ring, which may enhance flexibility and receptor interaction.

Properties

IUPAC Name

(3-methoxyphenyl)-[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-28(24-8-3-4-14-26-24)16-17-32-21-11-9-19(10-12-21)23-13-15-29(27-23)25(30)20-6-5-7-22(18-20)31-2/h3-15,18H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHIFPWMHCBVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Derivatives with Substituted Phenyl Groups

  • Compound 5a–g (): These (4-hydroxyphenyl)methanone derivatives possess a dihydropyrazole (4,5-dihydro-1H-pyrazole) core instead of a fully aromatic pyrazole. Synthesis involves cyclo-condensation of chalcones with 4-hydroxybenzhydrazide, a simpler route than the multi-step synthesis likely required for the target compound .
  • Compound 3a (): Features a dihydropyrazole linked to an indole moiety. Indole’s electron-rich structure may enhance π-π stacking interactions, whereas the target compound’s pyridinylamino group could facilitate hydrogen bonding. This difference highlights how aromatic vs. heteroaromatic substituents influence bioactivity .

Heterocyclic Methanone Derivatives

  • Compound 7b (): A bis-pyrazole-thienothiophene derivative with dual methanone linkages. The thienothiophene core introduces rigidity and extended conjugation, contrasting with the target compound’s flexible ethoxy linker. The presence of amino groups in 7b may improve solubility but reduce lipophilicity compared to the methoxy and pyridinylamino groups in the target .
  • Compound 10 (): A pyrazolo[1,5-a]pyrimidine with cyano substituents. Electron-withdrawing cyano groups could lower the compound’s pKa and enhance reactivity, differing from the electron-donating methoxy group in the target. Such structural variations significantly affect electronic properties and target selectivity .

Pyrazoline-Benzothiazole Hybrids

  • Compound (I) (): Contains a dihydropyrazoline ring fused to a benzothiazole group. The dihydropyrazoline’s partial saturation may confer conformational flexibility, while the benzothiazole’s sulfur atom could influence metabolic pathways. The target compound’s fully aromatic pyrazole and ethoxy linker likely provide greater stability and tailored spatial orientation for receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 5a–g () Compound 7b ()
Core Structure Aromatic pyrazole Dihydropyrazole Bis-pyrazole-thienothiophene
Key Substituents Methoxyphenyl, pyridinylamino-ethoxy Hydroxyphenyl Amino, thienothiophene
logP (Predicted) Moderate (~3.5) Lower (~2.8) due to -OH Higher (~4.0) due to aromatic rings
Solubility Moderate (polar pyridinyl group) High (hydroxyl group) Low (rigid, hydrophobic core)
Synthetic Complexity High (multi-step) Low (one-step) Moderate (multi-step)

Bioactivity and Structure-Activity Relationships (SAR)

  • Antitumor Potential: Pyrazole derivatives in and benzothiazole hybrids in are noted for antitumor activity. The target compound’s pyridinylamino-ethoxy group may enhance kinase inhibition compared to simpler analogues .
  • Electron Effects: Electron-donating methoxy groups (target compound) vs. electron-withdrawing cyano groups (Compound 10, ) influence charge distribution and binding to targets like enzymes or receptors .
  • Flexibility vs. Rigidity : The ethoxy linker in the target compound may improve binding to flexible active sites, whereas rigid analogues (e.g., Compound 7b) might favor flat binding pockets .

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